molecular formula C15H15N5OS2 B2729213 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1206988-33-1

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2729213
CAS No.: 1206988-33-1
M. Wt: 345.44
InChI Key: VAECLUKWAGBNMP-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a combination of triazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This can be achieved by reacting hydrazine with carbon disulfide, followed by cyclization with methyl iodide.

    Thiazole Ring Formation: The next step involves the synthesis of 2-phenylthiazole-4-carboxylic acid. This can be done by reacting phenylthiourea with α-bromoacetophenone under basic conditions.

    Coupling Reaction: The final step is the coupling of the triazole and thiazole intermediates. This is typically achieved through a nucleophilic substitution reaction where the thiol group of the triazole reacts with the bromoethyl group of the thiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms in both the triazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure allows it to act as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of new materials with specific optical or electronic characteristics.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-20-10-17-19-15(20)22-8-7-16-13(21)12-9-23-14(18-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAECLUKWAGBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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